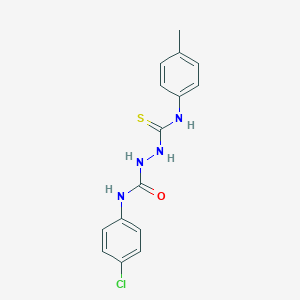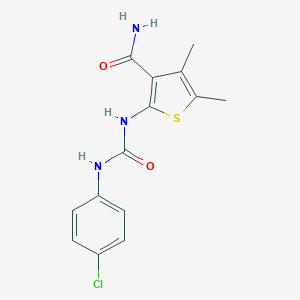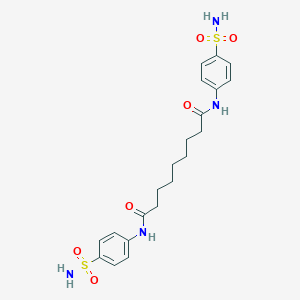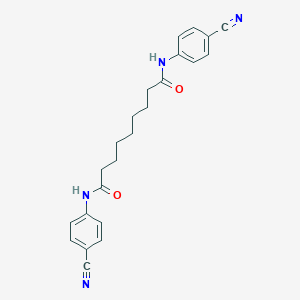![molecular formula C22H24N2O6 B323642 METHYL 4-(5-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PENTANAMIDO)BENZOATE](/img/structure/B323642.png)
METHYL 4-(5-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PENTANAMIDO)BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-(5-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PENTANAMIDO)BENZOATE is a complex organic compound with a molecular formula of C29H24N2O8S2 . This compound is known for its unique structure, which includes a benzoate group, a hexanoyl group, and a methoxycarbonyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(5-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PENTANAMIDO)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(5-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PENTANAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
METHYL 4-(5-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PENTANAMIDO)BENZOATE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 4-(5-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PENTANAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it often involves binding to enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to METHYL 4-(5-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}PENTANAMIDO)BENZOATE include:
- Methyl 4-{[(7-{[4-(methoxycarbonyl)anilino]sulfonyl}-9H-fluoren-2-yl)sulfonyl]amino}benzoate
- 4-{[(7-{[4-(methoxycarbonyl)anilino]sulfonyl}-9H-fluoren-2-yl)sulfonyl]amino}benzoic acid
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where such properties are desired.
Properties
Molecular Formula |
C22H24N2O6 |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
methyl 4-[[6-(4-methoxycarbonylanilino)-6-oxohexanoyl]amino]benzoate |
InChI |
InChI=1S/C22H24N2O6/c1-29-21(27)15-7-11-17(12-8-15)23-19(25)5-3-4-6-20(26)24-18-13-9-16(10-14-18)22(28)30-2/h7-14H,3-6H2,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
VGSPYQLWZDVSIS-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCCCC(=O)NC2=CC=C(C=C2)C(=O)OC |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCCCC(=O)NC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-bromo-4-methylphenoxy)-N'-[(3-methylthien-2-yl)methylene]acetohydrazide](/img/structure/B323559.png)
![4-methyl-N-[(4-methyl-1-piperazinyl)carbothioyl]benzamide](/img/structure/B323560.png)
![2-(4-bromophenoxy)-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide](/img/structure/B323561.png)
![methyl 4-[[(E)-(2-methylindol-3-ylidene)methyl]amino]benzoate](/img/structure/B323562.png)
![2-(4-chloro-2-methylphenoxy)-N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B323564.png)


![5-Benzyl-2-{[(4-chloroanilino)carbonyl]amino}-4-methylthiophene-3-carboxamide](/img/structure/B323568.png)
![3,5-dihydroxy-N'-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B323569.png)
![N-(2,3-dichlorobenzylidene)-N-[4-(trifluoromethoxy)phenyl]amine](/img/structure/B323570.png)
![N'-[(E)-(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-3,5-dihydroxybenzohydrazide](/img/structure/B323571.png)
![N'-[1-(2-furyl)ethylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B323573.png)


